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Compound of Interest

Compound Name: 5-Bromo-2-hydroxypyrimidine

Cat. No.: B3021686

5-Bromo-2-hydroxypyrimidine is a halogenated derivative of the pyrimidine nucleus, a
foundational structure in numerous biologically active molecules. Its chemical architecture,
featuring a reactive bromine atom at the 5-position and a hydroxyl group at the 2-position,
makes it an exceptionally versatile building block in organic synthesis.[1] This dual functionality
allows for sequential, selective modifications, positioning it as a key intermediate in the
development of complex molecular targets.

Primarily, 5-Bromo-2-hydroxypyrimidine serves as a crucial precursor in the synthesis of
pharmaceuticals, particularly antiviral and anticancer agents.[2] The pyrimidine core is a
common scaffold in nucleoside analogs, and the bromine atom provides a convenient handle
for introducing further complexity through cross-coupling reactions.[1][2] Beyond medicinal
chemistry, its derivatives find use in agricultural chemicals, such as herbicides and fungicides.
[2] This guide provides a comprehensive overview of its synthesis, core reactivity, and
significant applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Structural
Characteristics

5-Bromo-2-hydroxypyrimidine exists in a tautomeric equilibrium between the hydroxyl form
(pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one). This characteristic is
crucial for understanding its reactivity and biological interactions.[3] The compound is typically
an off-white to light yellow crystalline solid.[4][5]
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Property Value Reference(s)
CAS Number 38353-06-9 [5]6]
Molecular Formula C4H3BrN20 [5]1[6]
Molecular Weight 174.98 g/mol [5][6]

Melting Point ~230-235 °C (decomposes) [21151[7]

Light orange to Yellow to
Appearance [4]
Green powder/crystal

SMILES Oclncc(Br)enl [5]

VTUDATOSQGYWML-
InChl Key [4][5]
UHFFFAOYSA-N

Spectroscopic data, including *H NMR, 3C NMR, and IR spectra, are available for structural
confirmation and purity assessment.[8]

Synthesis: The Bromination of 2-Hydroxypyrimidine

The most common and direct route to 5-Bromo-2-hydroxypyrimidine is the electrophilic

bromination of 2-hydroxypyrimidine. This reaction leverages the electron-rich nature of the
pyrimidine ring, which directs bromination to the C5 position. Various methods have been

developed, often employing elemental bromine or hydrobromic acid in the presence of an

oxidizing agent.[9][10][11]
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Caption: General workflow for the synthesis of 5-Bromo-2-hydroxypyrimidine.

Experimental Protocol: Synthesis via HBr/H202

This protocol is a representative example adapted from published patent literature, offering a
high-yield and efficient process.[9][10]

Materials:
¢ 2-Hydroxypyrimidine (1.0 mol, 96.09 g)

e Hydrobromic acid (35 wt%, 2.0 mol)
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e Hydrogen peroxide (30 wt%, 2.0 mol)
o Deionized water

o Catalase (optional, for quenching)
Procedure:

e Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control,
add 2-hydroxypyrimidine (1.0 mol).

o Addition of Reagents: Add 35 wt% hydrobromic acid (462.3 g, 2.0 mol) to the vessel and stir
to mix.

e Initiation: While maintaining the temperature, add 30 wt% hydrogen peroxide (226.7 g, 2.0
mol) to the mixture.

e Reaction: Heat the reaction mixture to 40°C and maintain for 12 hours. Monitor the reaction
progress by TLC or LC-MS.

e Work-up: Cool the reaction mixture to <10°C. The product will precipitate out of the solution.

« Isolation: Filter the solid precipitate and wash with cold deionized water until the filtrate is
neutral.

Drying: Dry the isolated solid under vacuum to yield 5-Bromo-2-hydroxypyrimidine.

Causality and Insights: The use of hydrogen peroxide with hydrobromic acid generates bromine
in situ, which is a safer and more controlled method than handling elemental bromine directly.
The reaction temperature is a critical parameter; lower temperatures may lead to incomplete
reaction, while excessively high temperatures can cause degradation and side-product
formation.

Chemical Reactivity and Key Synthetic
Transformations
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The synthetic utility of 5-Bromo-2-hydroxypyrimidine stems from the differential reactivity of
its two functional groups. The C-Br bond is a prime site for palladium-catalyzed cross-coupling
reactions, while the 2-hydroxy group can be converted into a better leaving group (e.g., a
chloro group) to facilitate nucleophilic substitution.

Conversion to 5-Bromo-2-chloropyrimidine

To enable nucleophilic aromatic substitution at the 2-position, the hydroxyl group is often
converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCIs).[9]
[10] This transformation yields 5-Bromo-2-chloropyrimidine, an equally important and highly
reactive intermediate.[12]

POCIs

[S-Bromo-Z-hydroxypyrlmldlne] Amine Base (e.g., EtsN)

Chlorination

(S-Bromo-z-chIoropyrimidine)

Click to download full resolution via product page

Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol: Chlorination with POCIs

Materials:
e 5-Bromo-2-hydroxypyrimidine (1.0 equiv)
e Phosphorus oxychloride (POCIs) (5-10 equiv, used as solvent)

o Triethylamine (EtsN) or another suitable organic base (catalytic to 1.0 equiv)
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Procedure:

Reaction Setup: To a flame-dried flask under an inert atmosphere (N2 or Ar), add 5-Bromo-
2-hydroxypyrimidine (1.0 equiv).

Reagent Addition: Carefully add phosphorus oxychloride (5-10 equiv).

Base Addition: Slowly add triethylamine (1.0 equiv) dropwise. The reaction may be
exothermic.

Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 4-8 hours, until the
starting material is consumed (monitored by TLC/LC-MS).

Work-up: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice
with vigorous stirring to quench the excess POClIs.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or
ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as

the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[13] These reactions are

cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds.

While protocols often specify the more reactive 5-Bromo-2-chloropyrimidine, the principles

apply directly to 5-Bromo-2-hydroxypyrimidine, with the understanding that the hydroxyl

group may require protection depending on the reaction conditions and coupling partner.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b3021686?utm_src=pdf-body
https://www.benchchem.com/product/b3021686?utm_src=pdf-body
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_for_Cross_Coupling_Reactions_with_5_Bromo_2_chloropyrimidine.pdf
https://www.benchchem.com/product/b3021686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

R-B(OH)2
Pd Catalyst

(S-Bromo-Z-hydroxypyrimidine)
Base

Suzuki-Miyaura

Coupling

(5-Aryl-2-hydroxypyrimidine)

Click to download full resolution via product page

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura
Coupling
This generalized protocol provides a robust starting point for coupling arylboronic acids at the

5-position.[13][14][15]

Materials:

5-Bromo-2-hydroxypyrimidine (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%)

Base (e.g., K2COs or K3sPOa, 2-3 equiv)

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b3021686?utm_src=pdf-body-img
https://pdf.benchchem.com/32/Application_Notes_and_Protocols_for_Cross_Coupling_Reactions_with_5_Bromo_2_chloropyrimidine.pdf
https://pdf.benchchem.com/32/Technical_Support_Center_Catalyst_Selection_for_Cross_Coupling_of_5_Bromo_2_chloropyrimidine.pdf
https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/product/b3021686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Procedure:

e Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-2-hydroxypyrimidine (1.0
equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPhs)s4, 3 mol%), and
the base (e.g., KsPOas, 2.0 equiv).

 Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen)
three times.

e Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

o Reaction: Stir the reaction mixture at 80-100°C until the starting material is consumed
(monitored by TLC or LC-MS).

o Work-up: After cooling, quench the reaction with water and extract with an organic solvent
(e.g., ethyl acetate).

 Purification: The combined organic layers are dried, concentrated, and the residue is purified
by column chromatography to yield the 5-aryl-2-hydroxypyrimidine product.

Applications in Drug Discovery and Materials
Science

The true value of 5-Bromo-2-hydroxypyrimidine is realized in its application as a scaffold for
molecules with significant biological activity.

o Antiviral Agents: Pyrimidine nucleosides are a well-established class of antiviral drugs.[16]
Modifications at the 5-position of the pyrimidine ring are known to impart potent activity
against viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[17][18]
[19] 5-Bromo-2-hydroxypyrimidine serves as a starting point for synthesizing these
complex nucleoside analogs.

e Anticancer Agents: The compound itself has been shown to be a potent inhibitor of aldehyde
oxidase, an enzyme implicated in reactive oxygen species production, and exhibits cytotoxic
effects on some cancer cell lines.[3] More significantly, its derivatives are integral to the
synthesis of targeted cancer therapies.[2][20] For example, it is a precursor to intermediates
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used in making endothelin receptor antagonists like Macitentan, which treats pulmonary
arterial hypertension.[21][22]

» Biochemical Research: Researchers use this compound in studies of nucleic acid chemistry
to better understand DNA and RNA interactions.[2]

Click to download full resolution via product page

Caption: Synthetic pathway from 5-Bromo-2-hydroxypyrimidine to a bioactive molecule.

Conclusion

5-Bromo-2-hydroxypyrimidine is more than a simple chemical reagent; it is a strategic
building block that enables the efficient construction of complex and valuable molecules. Its
predictable reactivity, commercial availability, and central role in the synthesis of numerous
pharmaceutical agents underscore its importance in modern drug discovery and development.
A thorough understanding of its synthesis and chemical behavior, particularly in cross-coupling
and substitution reactions, empowers researchers to design and execute innovative synthetic
routes to novel therapeutic candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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